molecular formula C10H15NO3 B041697 Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate CAS No. 340774-26-7

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate

Cat. No.: B041697
CAS No.: 340774-26-7
M. Wt: 197.23 g/mol
InChI Key: YPMSJMWJBYITQW-SOFGYWHQSA-N
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Preparation Methods

The synthesis of Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves the reaction of methyl 3-cyclopropyl-3-oxopropionate with dimethylformamide dimethylacetal in toluene. The mixture is refluxed for three hours to produce the desired compound . This method is commonly used in laboratory settings for small-scale production.

Chemical Reactions Analysis

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include dimethylformamide dimethylacetal and toluene . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is as an intermediate in the synthesis of soluble guanylyl cyclase activators . These activators play a crucial role in various biological processes, including vasodilation and neurotransmission. The compound is also used in pharmaceutical testing to ensure the accuracy and reliability of experimental results .

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves its role as an intermediate in the synthesis of soluble guanylyl cyclase activators. These activators target the enzyme guanylyl cyclase, which catalyzes the conversion of GTP to cyclic GMP (cGMP). cGMP acts as a secondary messenger in various signaling pathways, regulating processes such as vasodilation and smooth muscle relaxation.

Comparison with Similar Compounds

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is similar to other compounds used as intermediates in the synthesis of soluble guanylyl cyclase activators. Some of these similar compounds include:

The uniqueness of this compound lies in its specific molecular configuration, which makes it particularly effective as an intermediate in the synthesis of soluble guanylyl cyclase activators.

Biological Activity

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate (also known as methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate) is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly as an intermediate in the synthesis of soluble guanylyl cyclase activators, which play crucial roles in various physiological processes.

Chemical Structure

The compound features a unique cyclopropane moiety that contributes to its reactivity and biological activity. The structure can be represented as follows:

Molecular Formula C10H15NO3\text{Molecular Formula }C_{10}H_{15}NO_3

This compound acts as an intermediate in the synthesis of soluble guanylyl cyclase (sGC) activators. These activators enhance the conversion of GTP to cyclic GMP (cGMP), a secondary messenger involved in various signaling pathways, including:

  • Vasodilation : cGMP mediates relaxation of smooth muscle cells, leading to blood vessel dilation.
  • Neurotransmission : cGMP plays a role in neuronal signaling and synaptic plasticity.

The activation of sGC by this compound can lead to significant physiological effects, making it a target for therapeutic applications.

Case Study: Related Compounds

A study on sesquiterpenoids containing gem-dimethylcyclopropyl units highlighted their antiviral , antimicrobial , and cytotoxic activities. For instance, certain derivatives demonstrated significant inhibition of bacterial growth and cytotoxicity against cancer cell lines .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityReference
This compoundIntermediate for sGC activators
2-Cyclopropylcarbonyl-3-dimethylaminoacrylic Acid Methyl EsterAntimicrobial activity
Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylateCytotoxic effects against cancer cells

Safety and Toxicological Data

While detailed toxicological data specific to this compound is scarce, general safety assessments suggest that compounds with similar structures may pose risks depending on their concentration and exposure routes. Standard laboratory safety protocols should be followed when handling this compound.

Properties

IUPAC Name

methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMSJMWJBYITQW-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)C1CC1)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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